molecular formula C15H11I3O4 B1211776 Thyropropic acid CAS No. 51-26-3

Thyropropic acid

Cat. No.: B1211776
CAS No.: 51-26-3
M. Wt: 635.96 g/mol
InChI Key: VRORTNGXAKZJML-UHFFFAOYSA-N
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Description

Thyropropic acid, also known as Triopron, is a hydrocinnamic acid derivative and a naturally occurring thyroid analog. It exhibits antigoitrogenic and anticholesteremic activities. This compound acts as a potent antagonist of thyroid hormone receptors and may be useful in the therapy of resistance to thyroid hormone and corticosteroid-induced skin atrophy .

Biochemical Analysis

Biochemical Properties

Thyropropic acid plays a significant role in biochemical reactions by interacting with thyroid hormone receptors. It acts as an antagonist, thereby inhibiting the action of thyroid hormones. This interaction is crucial in the regulation of thyroid hormone levels and can be beneficial in conditions such as resistance to thyroid hormone and corticosteroid-induced skin atrophy . The compound’s ability to bind to thyroid hormone receptors and inhibit their activity highlights its importance in biochemical pathways involving thyroid hormones.

Cellular Effects

This compound influences various cellular processes by modulating thyroid hormone activity. It affects cell signaling pathways, gene expression, and cellular metabolism. By antagonizing thyroid hormone receptors, this compound can alter the expression of genes regulated by thyroid hormones, leading to changes in cellular function. This modulation can impact cell proliferation, differentiation, and metabolic activities, making this compound a valuable tool in studying thyroid hormone-related cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to thyroid hormone receptors, preventing the activation of these receptors by thyroid hormones. This inhibition leads to a decrease in the transcription of thyroid hormone-responsive genes. Additionally, this compound may influence enzyme activity by modulating the expression of enzymes involved in thyroid hormone metabolism. The compound’s ability to inhibit thyroid hormone receptor activity and alter gene expression underscores its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, making it suitable for long-term experiments. The degradation of the compound can lead to a decrease in its efficacy, necessitating careful monitoring of its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively antagonizes thyroid hormone receptors without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including alterations in thyroid hormone levels and potential damage to thyroid tissues. Understanding the dosage effects is crucial for optimizing the therapeutic use of this compound and minimizing its adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to thyroid hormone metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of thyroid hormones. By inhibiting thyroid hormone receptors, this compound can alter metabolic flux and affect the levels of metabolites involved in thyroid hormone pathways. This interaction highlights the compound’s role in modulating thyroid hormone metabolism and its potential impact on overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and optimizing its therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with thyroid hormone receptors and other biomolecules, influencing its overall efficacy and therapeutic potential .

Preparation Methods

Thyropropic acid can be synthesized by iodination of 3,5-diiodothyropropionic acid. The reaction involves the use of iodine as a reagent and typically occurs in an ethanol solution. The product is then crystallized from absolute ethanol, yielding crystals with a melting point of 200°C .

Chemical Reactions Analysis

Thyropropic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different iodinated derivatives.

    Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in less iodinated compounds.

    Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include iodine, reducing agents like sodium borohydride, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Thyropropic acid has several scientific research applications:

Comparison with Similar Compounds

Thyropropic acid is unique compared to other similar compounds due to its specific structure and high iodine content. Similar compounds include:

This compound’s unique combination of iodine atoms and its specific antagonistic action on thyroid hormone receptors make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I3O4/c16-10-7-9(2-3-13(10)19)22-15-11(17)5-8(6-12(15)18)1-4-14(20)21/h2-3,5-7,19H,1,4H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRORTNGXAKZJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCC(=O)O)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198998
Record name Thyropropic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-26-3
Record name Triprop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thyropropic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thyropropic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THYROPROPIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK7481S22O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do thyropropic acid analogs interact with peptide deformylase and what are the downstream effects of this interaction?

A1: The research demonstrates that this compound analogs, particularly [4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid, act as competitive inhibitors of Escherichia coli PDF []. This means they compete with the natural substrate for binding to the enzyme's active site. While the exact binding mechanism isn't fully elucidated in the paper, the presence of a carboxylate group is deemed essential for activity, suggesting its involvement in binding to the enzyme. Inhibiting PDF, a metalloenzyme crucial for bacterial protein maturation, ultimately disrupts bacterial growth and proliferation.

Q2: What is the structure-activity relationship (SAR) observed for this compound analogs in inhibiting peptide deformylase?

A2: The study identifies key structural features impacting the inhibitory activity of this compound analogs against PDF []:

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